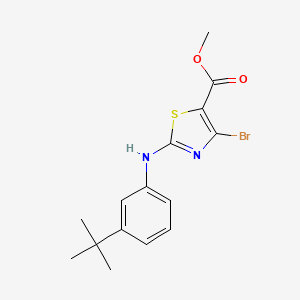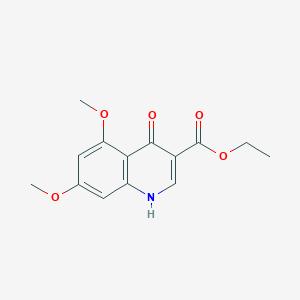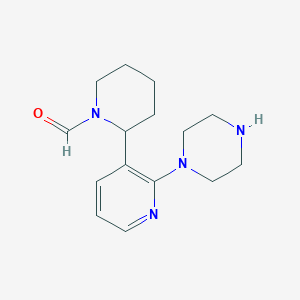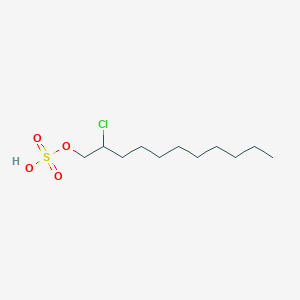
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a cyclobutanecarboxylate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutanecarboxylate Core: The cyclobutanecarboxylate core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced via a substitution reaction using tosyl chloride (TsCl) and a base such as pyridine.
Addition of the Tert-butyl Group: The tert-butyl group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can convert the compound into carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Tosyl chloride (TsCl), pyridine, nucleophiles (amines, alcohols, thiols)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Corresponding substituted cyclobutanecarboxylates
Reduction: Cyclobutanol derivatives
Oxidation: Cyclobutanecarboxylic acids or ketones
Scientific Research Applications
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and cyclobutanecarboxylate groups.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-Tert-butyl 3-hydroxycyclobutanecarboxylate
- (1s,3s)-Tert-butyl 3-chlorocyclobutanecarboxylate
- (1s,3s)-Tert-butyl 3-bromocyclobutanecarboxylate
Uniqueness
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is unique due to the presence of the tosyloxy group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
CAS No. |
1443290-83-2 |
|---|---|
Molecular Formula |
C16H22O5S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3 |
InChI Key |
XRAKRCWHGGQELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)

![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)







